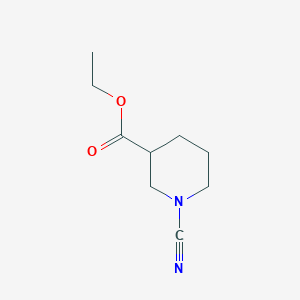

Ethyl 1-cyanopiperidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-cyanopiperidine-3-carboxylate is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.

Preparation Methods

The synthesis of Ethyl 1-cyanopiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl cyanoacetate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Chemical Reactions Analysis

Ethyl 1-cyanopiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or alcohols.

Scientific Research Applications

Ethyl 1-cyanopiperidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities, including antiviral and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of fine chemicals and as a building block in organic synthesis

Mechanism of Action

The mechanism of action of Ethyl 1-cyanopiperidine-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The cyano group and the piperidine ring play crucial roles in its binding to target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Ethyl 1-cyanopiperidine-3-carboxylate can be compared with other piperidine derivatives such as:

Pyrrolidine: Another nitrogen-containing heterocycle used in medicinal chemistry.

Piperidine-2,5-dione: Known for its applications in pharmaceuticals.

Prolinol: Used in organic synthesis and as a chiral auxiliary.

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of piperidine derivatives.

Biological Activity

Ethyl 1-cyanopiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

This compound can be synthesized through various methods, often involving the reaction of piperidine derivatives with cyano and carboxylate groups. The synthesis typically follows a multi-step pathway that includes the formation of the piperidine ring, introduction of the cyano group, and esterification to yield the final product.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds derived from similar piperidine scaffolds have shown inhibitory effects on key signaling pathways involved in cancer cell proliferation. Specifically, the compound's ability to inhibit AKT signaling has been noted, which is crucial in many cancers, including prostate cancer. In vitro assays demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, with IC50 values indicating significant potency (Table 1).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC-3 (Prostate Cancer) | 5.2 | AKT pathway inhibition |

| MIA PaCa-2 (Pancreatic Cancer) | 3.8 | Induction of apoptosis |

| THP-1 (Macrophages) | 10.5 | NLRP3 inflammasome inhibition |

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

- AKT Inhibition : The compound has been shown to inhibit AKT phosphorylation, leading to reduced cell survival and proliferation in cancer cells .

- Induction of Apoptosis : Flow cytometry assays indicated that treatment with this compound results in increased apoptotic cell populations, suggesting that it triggers programmed cell death pathways .

- NLRP3 Inflammasome Modulation : this compound has also been investigated for its role in modulating NLRP3 inflammasome activity, which is crucial in inflammatory responses and cancer progression .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Prostate Cancer Model : In a study involving PC-3 cells, treatment with this compound led to a dose-dependent decrease in cell viability and significant apoptosis induction after 48 hours of exposure.

- Inflammatory Disease Model : In a mouse model of colitis, compounds similar to this compound demonstrated protective effects by inhibiting NLRP3 activation and reducing inflammation markers .

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

ethyl 1-cyanopiperidine-3-carboxylate |

InChI |

InChI=1S/C9H14N2O2/c1-2-13-9(12)8-4-3-5-11(6-8)7-10/h8H,2-6H2,1H3 |

InChI Key |

BLJLVPLYYKCDKW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.